molecular formula C10H14O2 B14729402 3-Butyn-2-one, 4-(1-hydroxycyclohexyl)- CAS No. 13757-06-7

3-Butyn-2-one, 4-(1-hydroxycyclohexyl)-

Cat. No.: B14729402
CAS No.: 13757-06-7
M. Wt: 166.22 g/mol
InChI Key: GZWKUDWNLSHLEL-UHFFFAOYSA-N
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Description

3-Butyn-2-one, 4-(1-hydroxycyclohexyl)- is an organic compound with the molecular formula C10H14O2 It is a derivative of 3-Butyn-2-one, featuring a hydroxycyclohexyl group attached to the fourth carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butyn-2-one, 4-(1-hydroxycyclohexyl)- typically involves the reaction of 3-Butyn-2-one with cyclohexanone in the presence of a suitable catalyst. The reaction conditions often include:

    Catalyst: Acidic or basic catalysts can be used to facilitate the reaction.

    Temperature: The reaction is usually carried out at elevated temperatures to ensure complete conversion.

    Solvent: Common solvents include ethanol or methanol to dissolve the reactants and facilitate the reaction.

Industrial Production Methods

Industrial production of 3-Butyn-2-one, 4-(1-hydroxycyclohexyl)- follows similar synthetic routes but on a larger scale. The process involves:

    Reactors: Large-scale reactors equipped with temperature control and stirring mechanisms.

    Purification: The product is purified using techniques such as distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

3-Butyn-2-one, 4-(1-hydroxycyclohexyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are effective reducing agents.

    Substitution Reagents: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Yields alcohols or alkanes.

    Substitution: Results in halogenated derivatives or other substituted products.

Scientific Research Applications

3-Butyn-2-one, 4-(1-hydroxycyclohexyl)- has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Butyn-2-one, 4-(1-hydroxycyclohexyl)- involves its interaction with molecular targets such as enzymes or receptors. The compound can:

    Bind to Active Sites: Interact with the active sites of enzymes, altering their activity.

    Modulate Pathways: Influence biochemical pathways by acting as an inhibitor or activator.

    Form Reactive Intermediates: Generate reactive intermediates that participate in further chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    3-Butyn-2-one: A simpler analog without the hydroxycyclohexyl group.

    4-Phenyl-3-butyn-2-one: Contains a phenyl group instead of a hydroxycyclohexyl group.

    Cyclohexanone Derivatives: Compounds with similar cyclohexanone structures but different substituents.

Properties

CAS No.

13757-06-7

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

4-(1-hydroxycyclohexyl)but-3-yn-2-one

InChI

InChI=1S/C10H14O2/c1-9(11)5-8-10(12)6-3-2-4-7-10/h12H,2-4,6-7H2,1H3

InChI Key

GZWKUDWNLSHLEL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C#CC1(CCCCC1)O

Origin of Product

United States

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